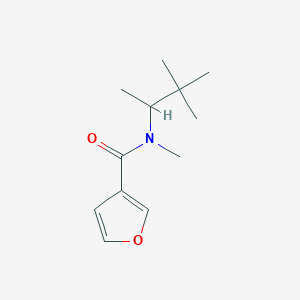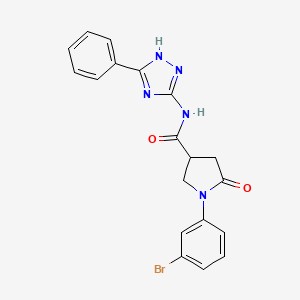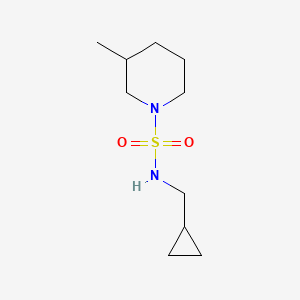
N-(cyclopropylmethyl)-3-methylpiperidine-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyclopropylmethyl)-3-methylpiperidine-1-sulfonamide, commonly known as CPPS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential in various applications. CPPS belongs to the class of sulfonamide compounds and has a molecular formula of C11H19N2O2S.
作用機序
The mechanism of action of CPPS involves the selective inhibition of the NMDA receptor. The NMDA receptor is a type of ionotropic glutamate receptor that is involved in the regulation of synaptic plasticity and memory formation. CPPS binds to the glycine-binding site of the NMDA receptor and prevents the activation of the receptor by glutamate. This results in the inhibition of the NMDA receptor-mediated synaptic transmission, which has been implicated in several neurological disorders.
Biochemical and Physiological Effects:
CPPS has been found to have several biochemical and physiological effects. In animal studies, CPPS has been shown to improve cognitive function and memory retention. CPPS has also been found to have neuroprotective effects and can protect against the neuronal damage caused by ischemia and oxidative stress. Additionally, CPPS has been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
CPPS has several advantages in lab experiments, including its high selectivity for the NMDA receptor and its ability to cross the blood-brain barrier. However, CPPS also has some limitations, including its low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for the research on CPPS. One of the primary areas of research is the development of new derivatives of CPPS with improved selectivity and efficacy. Additionally, the potential of CPPS in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease is an area of active research. Further studies are also needed to investigate the potential of CPPS in the treatment of other diseases, such as depression and anxiety.
Conclusion:
In conclusion, CPPS is a promising compound with several potential applications in scientific research. Its ability to selectively inhibit the NMDA receptor makes it a valuable tool in the study of neurological disorders. Further research is needed to fully understand the potential of CPPS and its derivatives in the treatment of various diseases.
合成法
The synthesis of CPPS involves the reaction of 3-methylpiperidine with chloroacetyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with cyclopropylmethylamine and sodium sulfite to yield CPPS. The synthesis of CPPS has been reported in several research papers, and the yield of the compound varies depending on the reaction conditions.
科学的研究の応用
CPPS has been extensively studied for its potential in various scientific research applications. One of the primary applications of CPPS is in the field of neuroscience, where it is used as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. CPPS has been found to inhibit the NMDA receptor-mediated synaptic transmission, which is involved in several neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy.
特性
IUPAC Name |
N-(cyclopropylmethyl)-3-methylpiperidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2S/c1-9-3-2-6-12(8-9)15(13,14)11-7-10-4-5-10/h9-11H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJVQZKTWNTKPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)NCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-2-carboxamide](/img/structure/B7494801.png)
![N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-3-carboxamide](/img/structure/B7494807.png)
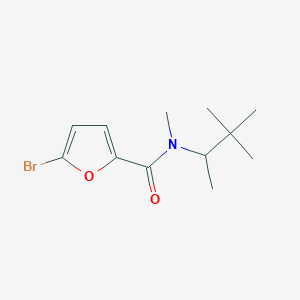
![N-[1-(4-chlorophenyl)ethyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7494817.png)
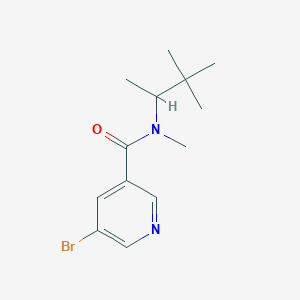
![N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-3-carboxamide](/img/structure/B7494826.png)



![7-[(4-Ethoxyphenoxy)methyl]-1,3-dimethyl-7,8-dihydropurino[8,9-b][1,3]oxazole-2,4-dione](/img/structure/B7494888.png)

